methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, which makes it a valuable intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of methyl 1-methyl-1H-pyrazole-4-carboxylate. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis, enabling the formation of diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 3-(iodomethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. This increased reactivity allows for a wider range of chemical transformations and applications in organic synthesis.
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-4-5(7(11)12-2)6(3-8)9-10/h4H,3H2,1-2H3 |
InChI Key |
NADNAZXETJYBIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CBr)C(=O)OC |
Origin of Product |
United States |
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